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5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine

Lipophilicity Membrane permeability CNS drug design

Fragment-based screening for CNS targets often lacks tunable, lead-like scaffolds. This building block solves that challenge: • CNS-optimized fragment: logP 3.286, tPSA 32 Ų, MW 290.31, low rotatable bonds. • Privileged 2-CF3-pyridine core for kinase hinge-binding; 3-MeS-pyrrolidine amide oxidizable to sulfoxide/sulfone. • Metabolically robust -CF3 group supports microsomal stability in early SAR profiling. Supplied with ≥98% purity for reliable fragment-based screening and probe synthesis.

Molecular Formula C12H13F3N2OS
Molecular Weight 290.3
CAS No. 2097863-10-8
Cat. No. B2930967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine
CAS2097863-10-8
Molecular FormulaC12H13F3N2OS
Molecular Weight290.3
Structural Identifiers
SMILESCSC1CCN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H13F3N2OS/c1-19-9-4-5-17(7-9)11(18)8-2-3-10(16-6-8)12(13,14)15/h2-3,6,9H,4-5,7H2,1H3
InChIKeyXXZKVMQCUYZNJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine: Physicochemical & Procurement Profile


5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine (CAS 2097863-10-8) is a heterocyclic amide building block featuring a 3-methylsulfanylpyrrolidine moiety coupled to a 2-trifluoromethylpyridine core via a carbonyl linker . With a molecular weight of 290.31 g/mol, the compound falls within lead-like chemical space and is characterized by a low polar surface area, minimal rotatable bonds, and a balanced hydrogen-bonding profile as predicted by the ZINC database [1]. No ChEMBL‑curated bioactivity data are currently available, positioning the molecule as an unexplored candidate for fragment‑based or combinatorial library screening [1].

1 Lead-like chemical space: MW 290, low polar surface area, balanced H-bond profile
2 Fragment-based library design: unexplored bioactivity, suitable for screening campaigns
3 ZINC-predicted physicochemical profile supports CNS-oriented lead optimization workflows

5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine vs. Simple Analogs


Pyrrolidine‑pyridine amides encompass a broad chemical space with widely varying physicochemical descriptors . Subtle modifications—removal of the trifluoromethyl group, alteration of the heterocycle substitution pattern, or replacement of the amide with a urea linker—can produce dramatic shifts in lipophilicity, polar surface area, and hydrogen‑bonding capacity [1]. The quantitative comparisons below demonstrate that the closest structural analog, 4‑[3‑(methylsulfanyl)pyrrolidine‑1‑carbonyl]pyridine, differs by >0.5 log units in calculated logP, 9 Ų in tPSA, and two rotatable bonds, making it functionally non‑interchangeable in permeability‑ or binding‑sensitive assays [1].

Target
5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine
Closest analog
4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine (lacks –CF₃)
Key difference
Trifluoromethyl substitution on pyridine core alters logP, tPSA, H-bond profile, and conformational flexibility
Risk if substituted
Permeability, oral absorption potential, and binding entropy may shift, compromising assay comparability

5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine: Quantitative Differentiation vs. Closest Analogs


Higher LogP Enhances Membrane Permeability

The target compound exhibits a calculated logP of 3.286, which is 0.54 log units higher than the 2.746 value for the direct analog 4-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine, which lacks the trifluoromethyl substituent [1]. This increase is consistent with the expected effect of the –CF₃ group on lipophilicity [2].

Higher LogP
ZINC predicted
Target: logP 3.286
Analog: logP 2.746
ΔlogP +0.54
Predicted lipophilicity may support passive membrane permeability
XLOGP3 model; experimental verification needed
Lipophilicity Membrane permeability CNS drug design

Lower tPSA Improves Oral Absorption Potential

The target compound has a topological polar surface area (tPSA) of 32 Ų, which is 9 Ų lower than the 41 Ų calculated for 4-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine [1]. The tPSA threshold for good oral absorption is generally considered to be ≤140 Ų, and values below 60 Ų are often associated with improved CNS penetration [2].

Lower tPSA
ZINC predicted
Target 32 Ų vs Analog 41 Ų (Δ −9 Ų)
May favor oral absorption and CNS penetration profile
tPSA threshold context; validate in permeability assays
tPSA Oral bioavailability CNS penetration

Reduced H-Bond Acceptors Lower Desolvation Penalty

The target compound possesses 2 hydrogen-bond acceptors compared to 3 for the non‑CF₃ analog 4-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine [1]. The additional H-bond acceptor in the comparator arises from the pyridine nitrogen in a different electronic environment, which may increase the desolvation cost upon binding to a hydrophobic protein pocket.

Fewer H-Bond Acceptors
ZINC predicted
Target: 2 acceptors
Analog: 3 acceptors
1 fewer acceptor
Reduced desolvation penalty may support binding to hydrophobic pockets
2D structure-based; binding assays required
Hydrogen bonding Desolvation penalty Ligand efficiency

Lower Rotatable Bond Count Reduces Entropic Binding Penalty

With only 1 rotatable bond, the target compound is more conformationally restricted than 4-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine, which has 3 rotatable bonds [1]. This difference arises from the positioning of the amide linkage relative to the pyridine nitrogen.

Lower Rotatable Bonds
ZINC predicted
Target 1 vs Analog 3 rotatable bonds (2 fewer)
Conformational restriction may improve ligand efficiency
Entropic penalty context; confirm in biophysical assays
Rotatable bonds Conformational entropy Binding affinity

Trifluoromethyl Group Confers Metabolic Stability & Binding Advantage

The presence of the –CF₃ group on the pyridine ring is a class‑level differentiator relative to analogs that lack this substituent. Literature consensus indicates that –CF₃ groups enhance metabolic stability by blocking oxidative metabolism at adjacent positions and can engage in favorable hydrophobic and orthogonal multipolar interactions with protein targets [1].

–CF₃ Motif
Class-level
Reported metabolic stability and hydrophobic interaction enhancement from trifluoromethylpyridine literature
Class-level property may support pharmacokinetic profile optimization
In-house microsomal stability data needed for procurement decision
Metabolic stability Trifluoromethyl effect Hydrophobic interactions

5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine: Key Application Scenarios


Fragment-Based Lead Discovery for CNS Targets

The combination of moderate lipophilicity (logP 3.286), low tPSA (32 Ų), and low rotatable bond count makes the compound an ideal fragment scaffold for CNS‑oriented libraries [1]. Its physicochemical profile falls within recommended ranges for brain‑penetrant fragments, providing a differentiated starting point versus the non‑CF₃ analog.

Kinase Inhibitor Scaffold Optimization

The 2-trifluoromethylpyridine moiety is a privileged structure in kinase inhibitor design. Coupled with the 3-methylsulfanylpyrrolidine amide, the compound offers a vector for exploring hinge‑binding interactions [2]. The lower H‑bond acceptor count and reduced tPSA relative to the non‑CF₃ analog may improve kinase selectivity profiles.

Metabolic Stability Screening in Drug Discovery

As a building block containing the metabolically robust –CF₃ group, the target compound can be prioritized for SAR explorations where microsomal stability is a key optimization parameter [2]. Procurement for early‑stage metabolic profiling is justified by the well‑documented stability advantages of trifluoromethylpyridines.

Chemical Biology Probe Development

The structural uniqueness of the 3-methylsulfanyl substitution on the pyrrolidine ring offers a chemically tractable handle for further derivatization (e.g., oxidation to sulfoxide/sulfone) to probe biological targets [1]. This versatility supports procurement for probe compound synthesis where tunable physicochemical properties are required.

Application
Selection Property
Validation Focus
CNS fragment-based library design
Physicochemical profile (logP, tPSA, rotatable bonds)
Predicted CNS penetration fit
Kinase inhibitor scaffold exploration
Privileged 2-CF₃-pyridine core
Hinge-binding interaction review
Metabolic stability profiling
Trifluoromethyl group for oxidative metabolism block
Microsomal stability assay review
Chemical biology probe synthesis
Tunable methylsulfanyl handle
Derivatization feasibility review
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